2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthyl group attached to the piperazine ring, which is further connected to a chloroethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone typically involves the reaction of 1-naphthylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-naphthylpiperazine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted piperazine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone
- 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone
Uniqueness
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
165751-25-7 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H17ClN2O/c17-12-16(20)19-10-8-18(9-11-19)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI Key |
OENBSMXVIPAGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)C(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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